7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine
Description
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a difluoromethyl group at the 7th position and a phenyl group at the 5th position of the pyrazolo[1,5-a]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-13(15)11-8-10(9-4-2-1-3-5-9)17-12-6-7-16-18(11)12/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIHYTNRAWPDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid or potassium carbonate to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow technology. This method offers advantages such as high efficiency, safety, and precise reaction control. The process involves the use of small-diameter tubes for better mass and heat transfer, reducing solvent consumption and waste .
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or lithium diisopropylamide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is involved in various cellular processes such as cell proliferation and survival.
Biology: The compound is used in biological studies to understand its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes or receptors. For instance, as a PI3Kδ inhibitor, it binds to the active site of the enzyme, preventing its interaction with phosphoinositides. This inhibition disrupts downstream signaling pathways involved in cell growth and survival, making it effective in treating diseases like systemic lupus erythematosus .
Comparison with Similar Compounds
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine: can be compared with other similar compounds such as:
7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: This compound has a fluorophenyl group instead of a phenyl group, which may alter its biological activity and chemical properties.
7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This derivative includes additional functional groups that can enhance its specificity and potency as a drug candidate.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
